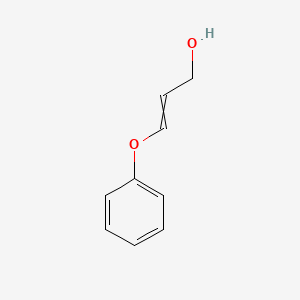
3-Phenoxyprop-2-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxyprop-2-EN-1-OL is an organic compound with the molecular formula C9H10O. It is a colorless liquid with a characteristic aromatic odor. This compound is part of the phenylpropanoid family and is known for its versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenoxyprop-2-EN-1-OL can be synthesized through several methods. One common method involves the reaction of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenoxyprop-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Alcohols
Substitution: Various substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
3-Phenoxyprop-2-EN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 3-Phenoxyprop-2-EN-1-OL involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophiles. The phenoxy group can also engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenoxypropan-2-ol: Similar in structure but differs in the position of the hydroxyl group.
2-Phenoxyethanol: Another phenoxy derivative with different applications and properties.
Uniqueness
3-Phenoxyprop-2-EN-1-OL is unique due to its specific structural features, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
10348-92-2 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
3-phenoxyprop-2-en-1-ol |
InChI |
InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-6,8,10H,7H2 |
Clave InChI |
VKXIDQVDUOXVQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
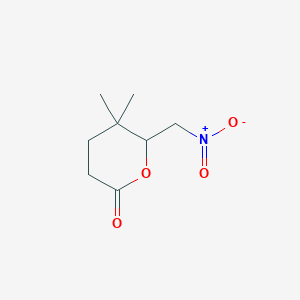
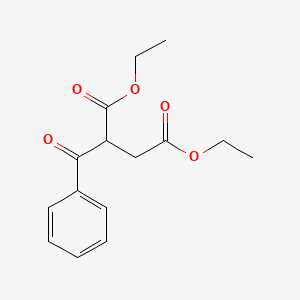
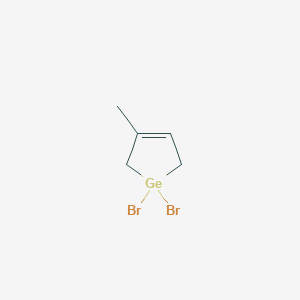

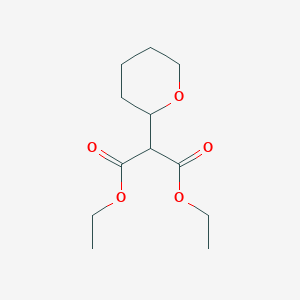
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
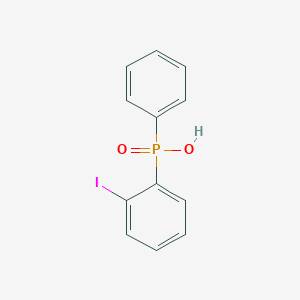
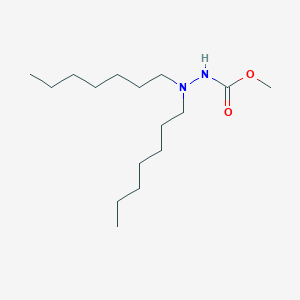
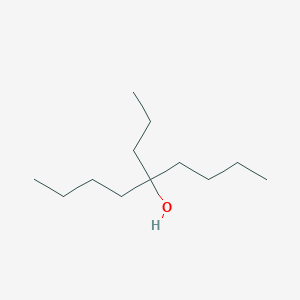
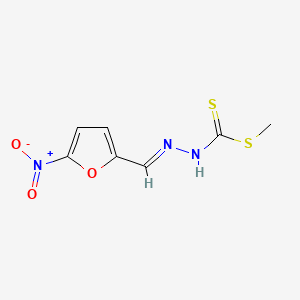
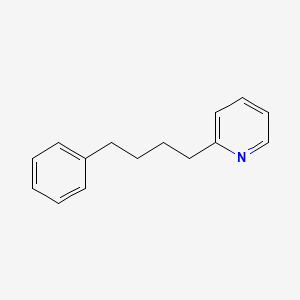
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)
